3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that features a unique combination of functional groups, including a thienyl group, an oxadiazole ring, and a benzothieno-pyrimidinone core
Preparation Methods
The synthesis of 3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactionsIndustrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and thienyl group may play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
2-Phenyl-1,3,4-oxadiazole derivatives: Known for their biological activities.
Thienyl-substituted pyrimidines: Studied for their medicinal properties.
Benzothieno-pyrimidinones: Investigated for their potential in materials science. The uniqueness of 3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its combination of these functional groups, which may confer distinct properties and applications
Properties
IUPAC Name |
3-phenyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S3/c28-22-19-15-9-4-5-10-16(15)32-21(19)25-23(27(22)14-7-2-1-3-8-14)31-13-18-24-20(26-29-18)17-11-6-12-30-17/h1-3,6-8,11-12H,4-5,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOWIIUMYABUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=NC(=NO5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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